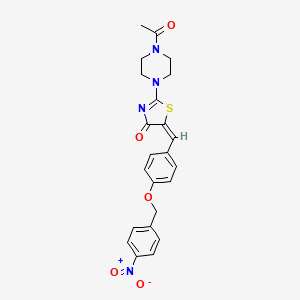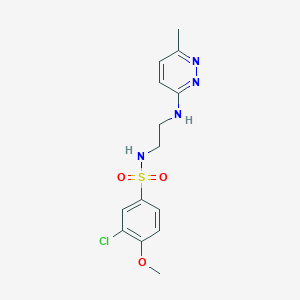
2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic compound, characterized by its multifaceted structure, combining elements such as piperazine and thiadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide typically involves a multi-step reaction process. The initial steps include the preparation of the piperazine derivative and the thiadiazole ring, followed by the coupling of these intermediates. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to achieve high yields and purity.
Industrial Production Methods: Industrial production may employ similar synthetic routes but scaled up to accommodate larger quantities. Techniques such as continuous flow synthesis and the use of automated reactors can optimize production efficiency. Strict quality control measures ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes several chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Typically affects the nitro or carbonyl groups within the compound.
Substitution: Commonly occurs at the benzoyl or piperazine moieties.
Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate for oxidation, hydrogen in the presence of a catalyst for reduction, and halogens or nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures, pressure, and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
This compound is extensively studied in various scientific fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological systems, potentially impacting cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in material sciences and as a part of catalytic systems.
Mecanismo De Acción
The mechanism by which 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to desired biological or chemical outcomes. Detailed mechanistic studies are crucial for understanding its full potential and safety profile.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide stands out due to its unique structural features and enhanced stability. Similar compounds might include other thiadiazole or piperazine derivatives, but they often differ in their reactivity and biological activity. This uniqueness makes it a valuable subject for further research and development.
Similar compounds:
Thiadiazole derivatives
Piperazine derivatives
Benzoyl-containing compounds
Feel free to dive deeper into any of these sections or ask about something else!
Propiedades
IUPAC Name |
2-[[5-[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S3/c1-3-26-14-7-5-4-6-13(14)16(25)22-8-10-23(11-9-22)17-20-21-18(28-17)27-12-15(24)19-2/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLJOJHTXBVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)



![[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE](/img/structure/B2613746.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)



![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

